2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo-benzoxazine core substituted with alkoxyaryl groups. Its structure combines a pyrazole ring fused with a benzoxazine system, where the 2- and 5-positions are substituted with 4-butoxyphenyl and 4-propoxyphenyl groups, respectively.
Properties
Molecular Formula |
C29H32N2O3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H32N2O3/c1-3-5-19-33-24-14-10-21(11-15-24)26-20-27-25-8-6-7-9-28(25)34-29(31(27)30-26)22-12-16-23(17-13-22)32-18-4-2/h6-17,27,29H,3-5,18-20H2,1-2H3 |
InChI Key |
MZQZIWNJORNYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OCCC |
Origin of Product |
United States |
Biological Activity
Overview of Benzoxazines
Benzoxazines are a class of compounds characterized by their unique heterocyclic structure, which includes a benzene ring fused to an oxazine ring. They are known for their diverse applications in materials science and medicinal chemistry due to their thermal stability and potential pharmacological properties.
Anticancer Properties
Recent studies have indicated that benzoxazines exhibit significant anticancer activity. For instance, research has shown that certain benzoxazine derivatives can induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study conducted on the cytotoxic effects of 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine revealed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.7 | Disruption of mitochondrial function |
These findings suggest that the compound possesses selective toxicity towards cancer cells while sparing normal cells.
Antioxidant Activity
Benzoxazine derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Research Findings on Antioxidant Activity
A comparative analysis of antioxidant activities was performed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
| Compound | IC50 (µM) |
|---|---|
| 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 23.4 |
| Ascorbic Acid (Control) | 15.6 |
The compound exhibited moderate antioxidant activity compared to ascorbic acid, indicating its potential role in mitigating oxidative damage.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Studies have shown that some benzoxazines can inhibit pro-inflammatory cytokines.
In Vitro Study on Inflammatory Response
In vitro experiments demonstrated that the compound significantly reduced the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| Compound Treatment | 600 | 300 |
These results indicate a strong anti-inflammatory potential for 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine .
Scientific Research Applications
Biological Activities
Anticancer Potential
Research has indicated that compounds within the benzoxazine family, including derivatives similar to 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, exhibit promising anticancer properties. For instance, studies have shown that certain benzoxazine analogues can inhibit cancer cell proliferation across various cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 7.84 to 16.2 µM . The mechanism of action often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
Neuroprotective Effects
Recent investigations into related compounds have highlighted their potential neuroprotective effects. Benzoxazines have been studied for their ability to inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase and cholinesterase . These compounds may serve as multi-target-directed ligands (MTDLs), which are beneficial in developing treatments for conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study focusing on the synthesis and evaluation of novel benzoxazine derivatives demonstrated significant anti-proliferative activities against several cancer cell lines. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity. The results indicated that specific substitutions on the benzoxazine scaffold enhanced its anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 7.84 |
| Compound B | PC-3 | 16.2 |
| Compound C | U-87 MG | 12.0 |
Case Study 2: Neuroprotective Properties
Another investigation assessed the inhibitory potency of benzoxazine derivatives against cholinesterases and monoamine oxidases. Compounds showed promising results in reducing enzyme activity, suggesting potential applications in treating neurodegenerative disorders .
| Compound | MAO Inhibition (%) | ChE Inhibition (%) |
|---|---|---|
| Compound D | 75 | 80 |
| Compound E | 65 | 70 |
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo-benzoxazine core and alkoxy substituents undergo oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Aromatic Ring Oxidation | H<sub>2</sub>O<sub>2</sub>, acidic conditions | Formation of quinone-like derivatives via hydroxylation or epoxidation at electron-rich aromatic regions | |
| Ether Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Cleavage of butoxy/propoxy chains to carboxylic acids or ketones |
Key Findings :
-
The butoxyphenyl and propoxyphenyl groups are susceptible to oxidative cleavage, yielding shorter-chain derivatives.
-
Oxidation of the benzoxazine ring is less favorable due to steric hindrance from fused heterocycles.
Reduction Reactions
Selective reduction targets the pyrazole and benzoxazine moieties:
Key Findings :
-
LiAlH<sub>4</sub> preferentially reduces the pyrazole ring without affecting alkoxy substituents.
-
Catalytic hydrogenation modifies the benzoxazine ring’s electronic properties, enhancing solubility in polar solvents .
Substitution Reactions
The alkoxy groups and aromatic rings participate in nucleophilic/electrophilic substitutions:
Key Findings :
-
Alkoxy groups undergo substitution more readily than the fused heterocycles due to lower activation energy.
-
Bromination occurs selectively on the less hindered aromatic ring (propoxyphenyl) .
Ring-Opening and Polymerization
The benzoxazine ring undergoes thermal or catalytic ring-opening:
Key Findings :
-
Elemental sulfur (S<sub>8</sub>) initiates radical-mediated polymerization, producing thermosetting resins .
-
Hydrolysis under acidic conditions generates bioactive fragments with potential pharmacological applications.
Cross-Coupling Reactions
The aromatic systems enable transition-metal-catalyzed coupling:
Key Findings :
-
Suzuki couplings proceed efficiently with electron-deficient aryl boronic acids.
-
Buchwald-Hartwig amination modifies the benzoxazine nitrogen, enabling diversification for drug discovery .
Comparative Reactivity of Analogues
Structural variations influence reactivity:
| Compound Variant | Key Reactivity Differences | References |
|---|---|---|
| 2-(4-Methoxyphenyl) analogue | Faster ether oxidation due to smaller methoxy group | |
| 5-Isopropyl-substituted derivative | Reduced substitution rates due to steric hindrance |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table compares key structural analogs based on substituents, molecular weights, and predicted properties:
Key Observations :
- Halogen Substitution : Bromo or chloro substituents (e.g., in ) increase molecular weight and polarizability, which may enhance binding to hydrophobic enzyme pockets.
- Methyl/Methoxy Groups : Electron-donating groups (e.g., methyl, methoxy) stabilize the aromatic system, altering electronic properties critical for π-π stacking interactions .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 60–70% while improving yields by 10–15%. For cyclization, microwave conditions (100°C, 30 minutes) achieve comparable yields to conventional methods in 1/4th the time.
Solvent-Free Mechanochemical Approaches
Ball milling the reactants with catalytic K₂CO₃ eliminates solvent use, enhancing atom economy. This method is particularly effective for NAS steps, yielding 55–65% product purity.
Purification and Characterization
Chromatography :
-
Stationary Phase : Silica gel (230–400 mesh).
-
Eluent : Gradient of hexane/ethyl acetate (7:1 to 3:1).
Spectroscopic Validation :
-
¹H NMR : Distinct signals for benzoxazine protons (δ 5.20–5.35 ppm) and alkoxy groups (δ 3.80–4.10 ppm).
-
MS (ESI) : Molecular ion peak at m/z 454.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Step | Conventional Yield | Microwave Yield | Mechanochemical Yield |
|---|---|---|---|
| Pyrazole Formation | 60–70% | 65–75% | N/A |
| Benzoxazine Cyclization | 45–55% | 50–60% | 55–65% |
| Substituent Addition | 40–50% | 45–55% | 50–60% |
Key Observations :
-
Microwave methods improve throughput but require specialized equipment.
-
Mechanochemical approaches offer eco-friendly advantages but are less established for large-scale synthesis.
Challenges and Mitigation Strategies
-
Regioselectivity in Substitution :
-
Byproduct Formation During Cyclization :
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
The compound can be synthesized via a multi-step approach involving:
- Step 1 : Condensation of substituted salicylaldehydes with acetylphenones to form 2-hydroxy-substituted coumarins.
- Step 2 : Reaction with hydrazine to yield pyrazoline intermediates.
- Step 3 : Cyclization with aldehydes (e.g., pyridine carbaldehydes) to form the pyrazolo[1,5-c][1,3]benzoxazine scaffold . Key reagents include hydrazine derivatives and aromatic aldehydes. Solvent choice (e.g., DMF, acetonitrile) and temperature control (60–120°C) are critical for optimizing yields .
Q. How is the structural integrity of the compound validated after synthesis?
Structural confirmation relies on:
Q. What protocols are used for preliminary biological activity screening?
The U.S. National Cancer Institute’s Developmental Therapeutics Program (NCI-DTP) recommends:
- Testing at M concentration across 60 human cancer cell lines, including leukemia, melanoma, and renal carcinomas.
- Activity metrics (e.g., Growth Percentage, GP) to prioritize compounds with GP < 80% for further study .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Phosphorus oxychloride () enhances cyclization efficiency in pyrazoline formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Gradients : Stepwise heating (e.g., 60°C for condensation, 120°C for cyclization) minimizes side reactions .
Q. What methodologies are employed to analyze selective enzyme inhibition (e.g., cholinesterases)?
- Kinetic Assays : Michaelis-Menten plots to determine values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Molecular Docking : Computational modeling to predict binding interactions with enzyme active sites (e.g., BuChE’s peripheral anionic site) .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Triangulation : Cross-validate results using orthogonal assays (e.g., cytotoxicity via MTT and apoptosis markers) .
- Contextual Analysis : Control for variables like cell line heterogeneity (e.g., renal CAKI-1 vs. ovarian IGROV1 sensitivity) .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., halogenated derivatives showing consistent efficacy) .
Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position of aryl rings to enhance anticancer activity .
- Bioisosteric Replacement : Replace the 1,3-benzoxazine oxygen with sulfur to modulate lipophilicity and enzyme selectivity .
- Pharmacophore Mapping : Use Lipinski/VEBER rules to prioritize derivatives with optimal bioavailability (e.g., logP < 5, hydrogen bond donors ≤ 5) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
